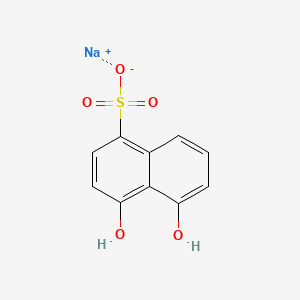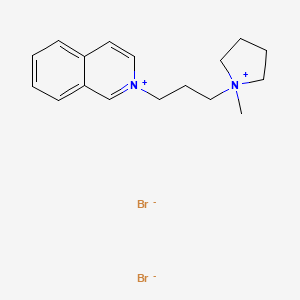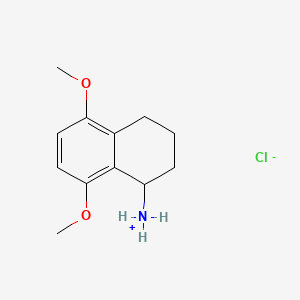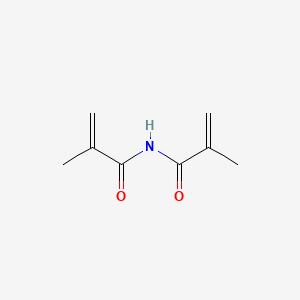
N-(2-Methyl-1-oxoallyl)methacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-1-oxoallyl)methacrylamide is an organic compound with the molecular formula C8H11NO2. It is a methacrylamide derivative characterized by the presence of a 2-methyl-1-oxoallyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-oxoallyl)methacrylamide typically involves the reaction of methacrylic acid with 2-methyl-1-oxoallylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The industrial methods are designed to be cost-effective and environmentally friendly, adhering to regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methyl-1-oxoallyl)methacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the amide group under mild conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted amides, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-(2-Methyl-1-oxoallyl)methacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: The compound is studied for its potential use in biochemical assays and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in drug delivery systems.
Mecanismo De Acción
The mechanism of action of N-(2-Methyl-1-oxoallyl)methacrylamide involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophiles, leading to the modification of target molecules. The pathways involved include nucleophilic addition and substitution reactions, which are facilitated by the presence of the methacrylamide and 2-methyl-1-oxoallyl groups .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Methyl-1-oxoallyl)acrylamide
- N-(2-Methyl-1-oxoallyl)propionamide
- N-(2-Methyl-1-oxoallyl)butyramide
Uniqueness
N-(2-Methyl-1-oxoallyl)methacrylamide is unique due to its specific combination of the methacrylamide and 2-methyl-1-oxoallyl groups, which confer distinct chemical reactivity and properties. This uniqueness makes it valuable for specialized applications in polymer chemistry, drug development, and material science .
Propiedades
Número CAS |
7370-82-3 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-methyl-N-(2-methylprop-2-enoyl)prop-2-enamide |
InChI |
InChI=1S/C8H11NO2/c1-5(2)7(10)9-8(11)6(3)4/h1,3H2,2,4H3,(H,9,10,11) |
Clave InChI |
ABGYXXMZWPKYAU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)NC(=O)C(=C)C |
Números CAS relacionados |
25585-20-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


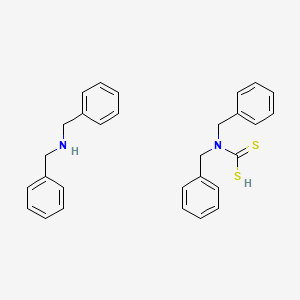
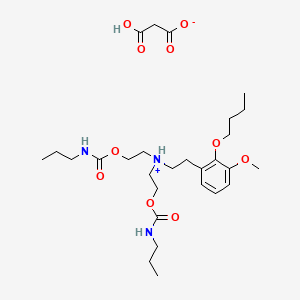

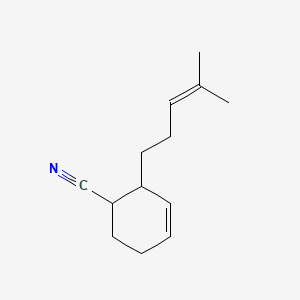
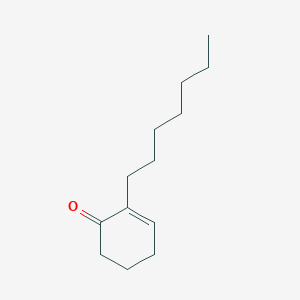
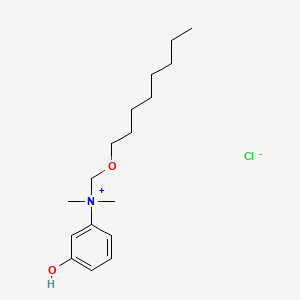
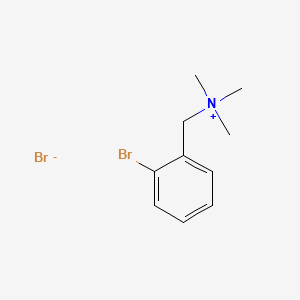
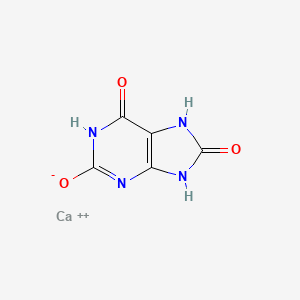
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester](/img/structure/B13769115.png)
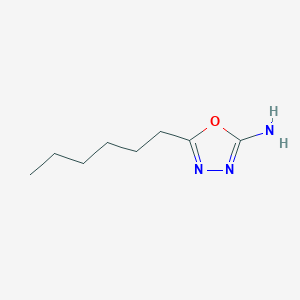
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)
